HBX 41108

Description

Properties

IUPAC Name |

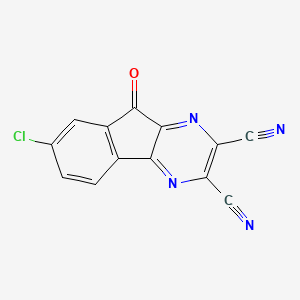

7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGPXXAUSQLTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00581703 | |

| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924296-39-9 | |

| Record name | HBX-41108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00581703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HBX-41108 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HBX 41108

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of HBX 41108, a small-molecule inhibitor of the Ubiquitin-Specific Protease 7 (USP7). It details the compound's mode of action, its effects on key signaling pathways, and the resultant cellular outcomes, supported by quantitative data and experimental methodologies.

Core Mechanism: Uncompetitive Inhibition of USP7

This compound is a cyano-indenopyrazine derivative that functions as a potent and reversible inhibitor of USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[1][2][3] Kinetic analyses have demonstrated that this compound acts through an uncompetitive inhibition mechanism.[1][3][4] This indicates that the inhibitor preferentially binds to the USP7-substrate complex rather than competing with the substrate for the enzyme's active site.[1][2] This binding allosterically modulates the catalytic reaction, preventing the deubiquitination of USP7 target proteins.[1]

The primary function of USP7, a deubiquitinating enzyme (DUB), is to remove ubiquitin moieties from target proteins, thereby rescuing them from proteasomal degradation or altering their function and localization.[2][3] By inhibiting this activity, this compound effectively enhances the ubiquitination status of USP7 substrates.

Key Signaling Pathway: Activation of the p53 Tumor Suppressor Axis

The most well-characterized downstream effect of this compound is the activation of the p53 tumor suppressor pathway. This is achieved through the modulation of the critical p53-MDM2 regulatory loop.

-

Disruption of MDM2-p53 Homeostasis: In normal cellular processes, USP7 deubiquitinates and stabilizes both the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase MDM2.[5]

-

Selective Degradation of MDM2: Inhibition of USP7 by this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation.[5]

-

Stabilization and Activation of p53: The degradation of MDM2 alleviates the negative regulation on p53. This results in the accumulation and stabilization of p53 protein in the nucleus.[1][3]

-

Nongenotoxic p53 Activation: Importantly, this compound induces p53 accumulation without causing genotoxic stress.[1][3] This is evidenced by the absence of phosphorylation on serine 15 of p53, a key marker of the DNA damage response.[1]

-

Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of its target genes, most notably the cyclin-dependent kinase inhibitor p21cip1/waf.[1]

Caption: The this compound mechanism of action on the p53/MDM2 signaling pathway.

Cellular Outcomes and Therapeutic Potential

The this compound-mediated activation of p53 translates into potent anti-cancer effects in vitro.

-

Inhibition of Cancer Cell Proliferation: this compound inhibits the growth of cancer cells, such as the HCT116 colon cancer cell line, in a dose-dependent manner.[1]

-

Induction of p53-Dependent Apoptosis: The compound induces programmed cell death, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases.[1] This apoptotic effect is significantly more pronounced in cancer cells with wild-type p53 compared to those with a disrupted p53 pathway, highlighting the p53-dependent nature of its action.[1][6]

Caption: Logical workflow from USP7 inhibition by this compound to cellular outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Assay | IC50 | Reference |

|---|---|---|---|

| Enzymatic Inhibition | USP7 (Ub-AMC hydrolysis) | 424 nM | [1][7] |

| Deubiquitination Inhibition | USP7-mediated p53 deubiquitination | 0.8 µM |[8] |

Table 2: Protease Selectivity Profile of this compound

| Protease Family | Protease | IC50 | Reference |

|---|---|---|---|

| Cysteine Protease | Calpain-1 | > 10 µM | [1][8] |

| Cysteine Protease | Cathepsin B | > 1 µM | [1][8] |

| Cysteine Protease | Cathepsin L | > 1 µM | [1][8] |

| Cysteine Protease | Cathepsin S | > 1 µM | [1][8] |

| Serine Proteases | (Panel) | > 10 µM | [1][8] |

| Aspartic Proteases | (Panel) | > 10 µM | [1][8] |

| Metalloproteases | (Panel) | > 10 µM |[1][8] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | IC50 | Reference |

|---|---|---|---|

| HCT116 (p53+/+) | Cell Proliferation (BrdU) | ~1 µM | [1] |

| HCT116 | Cell Proliferation | 0.27 µM | [7] |

| NIH-3T3 | Cell Proliferation | 1.77 µM |[7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro USP7 Inhibition Assay (Ub-AMC Hydrolysis)

This assay quantifies the enzymatic activity of USP7 by measuring the hydrolysis of a fluorogenic substrate.

-

Reagents: Recombinant human USP7 enzyme, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM DTT), this compound serial dilutions in DMSO, DMSO (vehicle control).

-

Procedure: a. Add 500 pM of USP7 enzyme to wells of a 96-well microplate containing various concentrations of this compound (e.g., 0.5 to 10 µM) or DMSO.[1] b. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding Ub-AMC substrate (e.g., 0.15 to 0.8 µmol/L).[1] d. Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a plate reader.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve. Plot the percentage of inhibition versus the logarithm of inhibitor concentration to determine the IC50 value. For mechanism of action studies, perform Eadie-Hofstee analysis by plotting V against V/[S] at different inhibitor concentrations.[1]

Cellular p53 and p21 Stabilization Assay (Western Blot)

This protocol is used to detect the accumulation of p53 and its downstream target p21 in cells treated with this compound.

-

Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 1, 3, 10 µM) or DMSO for 24 hours.[1]

-

Lysis and Protein Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C. e. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A typical experimental workflow for Western blot analysis.

Cell Proliferation Assay (BrdU Incorporation)

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Culture and Treatment: Seed HCT116 cells in a 96-well plate. After 24 hours, treat with a dose range of this compound for another 24 hours.[1]

-

BrdU Labeling: Add 5-bromo-2-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

-

Fixation and Detection: a. Remove the labeling medium, and fix and denature the cells' DNA in one step using a fixing solution. b. Add an anti-BrdU antibody conjugated to peroxidase (anti-BrdU-POD). c. Wash the wells and add a tetramethylbenzidine (TMB) substrate.

-

Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 370 nm with a reference at 492 nm). The color intensity is directly proportional to the amount of BrdU incorporated. Calculate the percentage of proliferation inhibition relative to the vehicle control to determine the IC50.

Apoptosis Assay (Caspase Activity)

This assay quantifies the activity of key executioner caspases (caspase-3 and -7).

-

Cell Culture and Treatment: Plate HCT116 (p53+/+) and PC3 (p53-/-) cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 0.4, 1.2, 3.7 µM).[6]

-

Assay Procedure: a. Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) to the wells. b. Incubate at room temperature to allow the caspases in apoptotic cells to cleave the substrate. c. The cleavage reaction generates a luminescent signal.

-

Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase-3/7. Compare the fold-change in activity in treated versus untreated cells.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HBX41108 | USP7 inhibitor | Probechem Biochemicals [probechem.com]

HBX 41108: An In-Depth Technical Guide to a Seminal USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. USP7 plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the p53 tumor suppressor pathway, DNA damage response, and immune surveillance. Its dysregulation is implicated in the progression of various malignancies, making it an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of HBX 41108, one of the first identified small-molecule inhibitors of USP7. We will delve into its biochemical and cellular activities, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, offering a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound against USP7

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 424 nM | Recombinant USP7, Ub-AMC substrate | [1] |

| IC50 | ~6 µM | Recombinant USP7, Diubiquitin substrate | [2] |

| Inhibition of p53 Deubiquitination (in vitro) | ~0.8 µM | Cell-free assay | |

| Mechanism of Inhibition | Uncompetitive, Reversible | Kinetic analysis with Ub-AMC substrate | [1] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay | Reference |

| Inhibition of Cell Proliferation (IC50) | HCT116 (human colon carcinoma) | ~1 µM | 5-bromo-2-deoxyuridine (BrdU) incorporation | [3] |

Table 3: Selectivity Profile of this compound

| Target | IC50 | Reference |

| Deubiquitinating Enzymes | ||

| UCH-L1 | >1 µM | [4] |

| SENP1 | >10 µM | [4] |

| Other Proteases | ||

| Aspartic Proteases | >10 µM | [4] |

| Serine Proteases | >10 µM | [4] |

| Metalloproteases | >10 µM | [4] |

| Cysteine Proteases (various) | >1 µM and >10 µM | [4] |

Note: While initial reports suggested selectivity for USP7, a subsequent study using a MALDI-TOF mass spectrometry-based assay indicated that this compound can inhibit a wide range of DUBs at low micromolar concentrations, suggesting a degree of non-specificity.[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Caption: The USP7-p53-MDM2 Signaling Axis and the Impact of this compound.

Caption: Regulation of the Wnt/β-catenin Pathway by USP7.

Caption: Crosstalk between USP7 and the NF-κB Signaling Pathway.

Experimental Workflows

Caption: Workflow for In Vitro USP7 Inhibition Assay.

Caption: Workflow for Cell Proliferation Assay using BrdU Incorporation.

Experimental Protocols

In Vitro USP7 Inhibition Assay (Ub-AMC Substrate)

This assay quantitatively measures the enzymatic activity of USP7 and the inhibitory effect of this compound.

1. Reagent Preparation:

- Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

- Recombinant Human USP7: Dilute to the desired final concentration (e.g., 500 pM) in assay buffer.[5]

- Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC): Prepare a stock solution in DMSO and dilute in assay buffer to various concentrations (e.g., 0.15, 0.2, 0.4, 0.6, and 0.8 µM).[5]

- This compound: Prepare a serial dilution in DMSO, then further dilute in assay buffer to achieve a range of final concentrations (e.g., 0.5, 1, 5, 7.5, and 10 µM).[5]

2. Assay Procedure:

- In a 96-well black plate, add the diluted this compound or DMSO (vehicle control).

- Add the diluted USP7 enzyme to each well.

- Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

- Initiate the reaction by adding the Ub-AMC substrate to all wells.

- Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

- Measure the increase in fluorescence intensity (excitation ~380 nm, emission ~460 nm) over time.

- Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.

- To determine the IC50, plot the V₀ against the logarithm of the this compound concentration and fit the data to a dose-response curve.

- For kinetic analysis (uncompetitive inhibition), perform the assay with varying concentrations of both Ub-AMC and this compound and analyze the data using Lineweaver-Burk or Eadie-Hofstee plots.

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of this compound on the proliferation of cancer cells.

1. Cell Culture and Treatment:

- Seed HCT116 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

- Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control.[3]

- Incubate for a specified period (e.g., 24 hours).[3]

2. BrdU Labeling:

- Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

3. Fixation and DNA Denaturation:

- Remove the culture medium and fix the cells (e.g., with 4% paraformaldehyde).

- Wash the cells with PBS.

- Denature the DNA by treating with an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.

- Neutralize the acid with a suitable buffer (e.g., 0.1 M sodium borate).

4. Immunodetection:

- Wash the cells and block non-specific binding sites.

- Incubate with a primary antibody against BrdU.

- Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

- Add a substrate for HRP (e.g., TMB) and measure the absorbance using a microplate reader.

5. Data Analysis:

- Normalize the absorbance readings to the vehicle control.

- Plot the percentage of cell proliferation against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound was a pioneering molecule in the exploration of USP7 as a therapeutic target. Its characterization has provided valuable insights into the potential of inhibiting this deubiquitinase for cancer therapy, particularly through the activation of the p53 pathway. However, subsequent research has also highlighted the challenges in achieving true selectivity within the DUB family. This technical guide serves as a comprehensive resource for understanding the foundational data and methodologies associated with this compound, providing a solid basis for further research and development of next-generation USP7 inhibitors with improved potency and selectivity.

References

- 1. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound - Biochemicals - CAT N°: 23759 [bertin-bioreagent.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

HBX 41108 and the p53 Stabilization Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its functional inactivation is a hallmark of a vast majority of human cancers. The stability and activity of p53 are tightly controlled, primarily through the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), deubiquitinates both p53 and MDM2, playing a complex role in the p53 signaling pathway. HBX 41108 is a potent and specific small-molecule inhibitor of USP7 that has been instrumental in elucidating the therapeutic potential of targeting this deubiquitinase. This technical guide provides an in-depth overview of this compound, its mechanism of action in stabilizing p53, and the experimental methodologies used to characterize its effects.

Introduction to the p53-MDM2-USP7 Axis

The p53 tumor suppressor is maintained at low levels in normal, unstressed cells primarily due to its interaction with the E3 ubiquitin ligase, MDM2.[1][2][3] MDM2 ubiquitinates p53, marking it for degradation by the proteasome.[1][3] This negative regulation is crucial for normal cell function. In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, this interaction is disrupted, leading to the stabilization and activation of p53.[1][4] Activated p53 then transcriptionally regulates a host of target genes that mediate cellular outcomes like cell cycle arrest, apoptosis, or senescence.[1][5]

USP7 is a deubiquitinating enzyme (DUB) that plays a pivotal role in this pathway by removing ubiquitin chains from its substrates.[6][7] It has been shown to deubiquitinate and stabilize both p53 and MDM2, creating a complex regulatory loop.[8] By deubiquitinating MDM2, USP7 can indirectly lead to p53 degradation.[8] Conversely, its action on p53 can directly lead to its stabilization.[6][8] The development of small-molecule inhibitors targeting USP7, such as this compound, has been a significant advancement in understanding and therapeutically targeting this pathway.[6][7]

This compound: A Specific USP7 Inhibitor

This compound is a cyano-indenopyrazine derivative identified through high-throughput screening as a potent inhibitor of USP7.[6][7] It acts as a reversible and uncompetitive inhibitor of USP7's deubiquitinating activity.[6]

Mechanism of Action

This compound inhibits the catalytic activity of USP7, thereby preventing the deubiquitination of its substrates.[6][7] In the context of the p53 pathway, the inhibition of USP7 by this compound leads to a net increase in the ubiquitination of MDM2, promoting its degradation.[8] The subsequent decrease in MDM2 levels reduces the ubiquitination of p53, leading to its stabilization and accumulation.[6][7] This stabilization occurs without inducing genotoxic stress, a key differentiator from many conventional chemotherapy agents.[6][7] The activated p53 can then induce the transcription of its target genes, such as p21, leading to cell cycle arrest and p53-dependent apoptosis in cancer cells.[6][7]

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

| Parameter | Value | Assay Conditions | Reference |

| USP7 Inhibition (IC50) | 424 nM | In vitro deubiquitination assay | [9][10][11] |

| p53 Deubiquitination Inhibition (IC50) | ~0.8 µM | In vitro USP7-mediated p53 deubiquitination assay | [11] |

| HCT116 Cell Proliferation Inhibition (IC50) | ~1 µM | 24-hour treatment, 5-bromo-2-deoxyuridine incorporation assay | [7] |

| HCT116 Cell Proliferation Inhibition (IC50) | 0.27 µM | Not specified | [9] |

| NIH-3T3 Cell Proliferation Inhibition (IC50) | 1.77 µM | Not specified | [9] |

| Cell Line | Treatment Concentration | Duration | Observed Effect | Reference |

| HCT-116 | 0-3 µM | 24 h | Inhibition of proliferation, induction of p53-dependent apoptosis | [9] |

| HUVECs | 5 µM | 24 h | Inhibition of cell cycle arrest and cell senescence induced by USP7 | [9] |

| RN46A | 5-25 µM | 48 h | Enhanced hTPH2 promoter activity | [9] |

| HCT116 (p53+/+) | 0.4, 1.2, 3.7 µM | Not specified | Increased caspase activity | [7] |

| PC3 (p53-/-) | 0.4, 1.2, 3.7 µM | Not specified | Minimal change in caspase activity | [7] |

| HCT116 (p53+/+) | 2, 6, 18 µM | Not specified | Increased caspase-3 cleavage | [7] |

| HCT116 (p53-/-) | 2, 6, 18 µM | Not specified | No significant caspase-3 cleavage | [7] |

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the p53 Pathway

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Workflow: Western Blot for p53 Stabilization

Caption: Workflow for assessing p53 and p21 protein levels after this compound treatment.

Detailed Experimental Protocols

In Vitro USP7 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP7.

-

Materials: Recombinant human USP7 enzyme, ubiquitin-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT), this compound, and a fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the USP7 enzyme to each well containing the different concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-AMC substrate.

-

Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time, which corresponds to the cleavage of the AMC group from ubiquitin.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentrations.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular p53 Stabilization Assay (Western Blotting)

-

Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21, in cancer cells.

-

Materials: HCT116 (p53 wild-type) colon cancer cells, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p53, anti-p21, and a loading control like anti-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

-

Procedure:

-

Seed HCT116 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 3, and 10 µM) for 24 hours.[7]

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against p53, p21, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in p53 and p21 protein levels.

-

Cell Proliferation Assay (BrdU Incorporation)

-

Objective: To measure the effect of this compound on the proliferation of cancer cells.

-

Materials: HCT116 cells, cell culture medium, this compound, 5-bromo-2-deoxyuridine (BrdU) labeling reagent, and a BrdU cell proliferation ELISA kit.

-

Procedure:

-

Seed HCT116 cells in a 96-well plate.

-

Treat the cells with a range of this compound concentrations for 24 hours.[7]

-

Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

-

Fix the cells and denature the DNA according to the kit's protocol.

-

Add the anti-BrdU antibody conjugated to a peroxidase enzyme.

-

Wash the wells and add the substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.

-

Apoptosis Assay (Caspase Activity)

-

Objective: To determine if this compound induces apoptosis in a p53-dependent manner.

-

Materials: HCT116 (p53+/+) and PC3 (p53-/-) cells, cell culture medium, this compound, and a caspase-3/7 activity assay kit.

-

Procedure:

-

Seed both HCT116 and PC3 cells in separate 96-well plates.

-

Treat the cells with various concentrations of this compound (e.g., 0.4, 1.2, and 3.7 µM).[7]

-

After the treatment period, add the caspase-3/7 substrate to the wells.

-

Incubate as per the manufacturer's instructions to allow for the cleavage of the substrate by active caspases.

-

Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

-

Compare the caspase activity in the p53 wild-type and null cell lines to assess the p53-dependency of the apoptotic response.

-

Conclusion

This compound is a valuable research tool and a lead compound for the development of novel anticancer therapies. Its ability to stabilize and activate p53 in a non-genotoxic manner by inhibiting USP7 provides a clear rationale for its therapeutic potential. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the p53 signaling pathway and the development of USP7 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. New insights into p53 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of p53 stabilization by ATM after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress Signals Utilize Multiple Pathways To Stabilize p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The p53 Pathway and Metabolism: The Tree That Hides the Forest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

An In-depth Technical Guide to the Uncompetitive Inhibition Kinetics of HBX 41108

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of HBX 41108, a small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). The focus is on its uncompetitive inhibition kinetics, mechanism of action, and its effects on key cellular signaling pathways. This document synthesizes critical data and outlines relevant experimental protocols to support further research and development.

Introduction to this compound and USP7

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a critical regulator of protein stability and function. It removes ubiquitin tags from target proteins, rescuing them from proteasomal degradation. USP7 has numerous substrates involved in crucial cellular processes, including DNA repair, immune response, and oncogenesis. Its key substrates include the tumor suppressor p53 and its primary E3 ligase, Mdm2. Due to its central role in these pathways, USP7 has emerged as a significant target for cancer therapy.

This compound is a potent and specific small-molecule inhibitor of USP7.[1] Kinetic analyses have definitively characterized its mechanism as uncompetitive and reversible.[2][3] This guide explores the specifics of this inhibitory action and its downstream cellular consequences.

The Core Mechanism: Uncompetitive Inhibition

Uncompetitive inhibition is a distinct form of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme.[4][5] This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. A hallmark of uncompetitive inhibition is the proportional decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km).[5] This kinetic profile results in parallel lines on a Lineweaver-Burk plot for different inhibitor concentrations.[5][6]

Caption: General mechanism of uncompetitive enzyme inhibition.

Quantitative Analysis of this compound Inhibition

This compound demonstrates potent inhibition of USP7 activity both in vitro and in cellular contexts. Its efficacy has been quantified across various assays, highlighting its potential as a selective therapeutic agent.

| Parameter | Condition | Value | Reference |

| IC₅₀ | USP7 Enzymatic Activity | 424 nM | [7][8][9] |

| IC₅₀ | USP7-mediated p53 Deubiquitination | 0.8 µM | [8][9] |

| IC₅₀ | Cell Proliferation (HCT-116 Colon Cancer Cells) | 0.27 µM | [7] |

| IC₅₀ | Cell Proliferation (NIH-3T3 Normal Fibroblasts) | 1.77 µM | [7] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of the p53-Mdm2 Signaling Pathway

The primary mechanism through which this compound exerts its anti-cancer effects is by modulating the p53-Mdm2 pathway. USP7 deubiquitinates and stabilizes both p53 and Mdm2. By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its accumulation and stabilization.[2][7] Activated p53 then functions as a transcription factor, upregulating target genes like p21, which induces cell cycle arrest and apoptosis.[3] This selective stabilization of p53 provides a non-genotoxic approach to activating the tumor suppressor pathway.[2][3]

Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.

Experimental Protocols

This protocol outlines the methodology to determine the uncompetitive inhibition kinetics of this compound on USP7.

1. Materials and Reagents:

-

Recombinant human USP7 enzyme

-

Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)

-

This compound stock solution (in DMSO)

-

Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

96-well black microplates

-

Fluorescence plate reader

2. Experimental Procedure:

-

Enzyme and Substrate Preparation: Prepare serial dilutions of Ub-AMC substrate in assay buffer. The final concentrations should span from 0.5x Km to 5x Km of the enzyme.[4] (e.g., 0.15, 0.2, 0.4, 0.6, 0.8 µM).[10]

-

Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO. (e.g., 0.5, 1, 5, 7.5, 10 µM).[10] Include a DMSO-only control (0 µM inhibitor).

-

Assay Reaction:

-

To each well of the microplate, add the USP7 enzyme (e.g., 500 pM final concentration) and the varying concentrations of Ub-AMC substrate.[10]

-

Add the varying concentrations of this compound to the corresponding wells.

-

Incubate the plate at a constant temperature (e.g., 37°C).

-

-

Data Acquisition: Measure the initial reaction velocity (v₀) by monitoring the increase in fluorescence (cleavage of AMC from Ub-AMC) over a short time period where the reaction is linear.

-

Data Analysis:

-

Plot initial velocity (v₀) versus substrate concentration [S] for each inhibitor concentration [I] to generate Michaelis-Menten curves.

-

Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For an uncompetitive inhibitor, the resulting plot will show a series of parallel lines.

-

From these plots, determine the apparent Vmax and Km values for each inhibitor concentration to calculate the inhibition constant (Ki').

-

Caption: Experimental workflow for determining USP7 inhibition kinetics.

This protocol verifies the effect of this compound on the stabilization of endogenous p53 in cancer cells.

1. Materials and Reagents:

-

HCT-116 (p53 wild-type) cell line

-

Cell culture medium (e.g., DMEM) with FBS and antibiotics

-

This compound stock solution (in DMSO)

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membranes and transfer equipment

-

Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

2. Experimental Procedure:

-

Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 3, 10 µM) and a DMSO vehicle control for 24 hours.[10]

-

Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (anti-p53, anti-p21, anti-β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in p53 and p21 band intensity relative to the β-actin control indicates protein stabilization.[3]

Conclusion

This compound is a well-characterized uncompetitive inhibitor of USP7. Its unique kinetic profile, where it preferentially binds to the enzyme-substrate complex, distinguishes it from competitive inhibitors. By targeting USP7, this compound effectively stabilizes the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for professionals in drug development and cancer research to further investigate and harness the therapeutic potential of USP7 inhibition.

References

- 1. Inhibition of Ubiquitin-Specific Proteases as a Novel Anticancer Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Uncompetitive inhibition - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. researchgate.net [researchgate.net]

HBX 41108: A Technical Guide to Its Role in p53-Dependent Apoptosis Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various oncogenic pathways. This technical guide details the mechanism by which this compound induces apoptosis, focusing on its role in the p53 signaling cascade. By inhibiting USP7, this compound prevents the deubiquitination of key proteins, leading to the stabilization and activation of the p53 tumor suppressor. This activation, in turn, initiates a downstream signaling cascade culminating in p53-dependent apoptosis in cancer cells. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathway involved, offering a valuable resource for researchers in oncology and drug development.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, removing ubiquitin tags from substrate proteins to rescue them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a significant therapeutic target in oncology. USP7 is overexpressed in numerous malignancies and contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.

One of the most critical substrates of USP7 is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of p53, thereby suppressing its tumor-suppressive functions, which include cell cycle arrest and apoptosis.

This compound is a first-in-class, lead-like inhibitor of USP7.[1] It was discovered through high-throughput screening as a compound that effectively inhibits USP7's deubiquitinating activity.[1] Subsequent studies have demonstrated that this inhibition reactivates the p53 pathway, leading to selective apoptosis in cancer cells with wild-type p53, establishing a clear mechanism for its anti-cancer effects.[2]

Mechanism of Action

This compound functions as a reversible and uncompetitive inhibitor of USP7.[1] An uncompetitive inhibition mechanism means that this compound binds to the enzyme-substrate complex (USP7-ubiquitin), rather than the free enzyme, preventing the release of the product.[3] This specific mode of action contributes to its potency.

The primary consequence of USP7 inhibition by this compound in the context of apoptosis is the disruption of the USP7-MDM2-p53 axis. The sequence of events is as follows:

-

USP7 Inhibition : this compound binds to the USP7-ubiquitin complex, inhibiting its deubiquitinating activity.

-

MDM2 Destabilization : With USP7 inhibited, MDM2 is no longer protected from auto-ubiquitination and is subsequently degraded by the proteasome.

-

p53 Stabilization and Accumulation : The degradation of MDM2, the primary E3 ligase for p53, leads to the stabilization and accumulation of p53 protein in the nucleus.[2]

-

p53 Activation : Accumulated p53 acts as a transcription factor, activating the expression of its target genes. A key target is the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[2]

-

Apoptosis Induction : p53 activation also leads to the transcription of pro-apoptotic genes, such as those in the Bcl-2 family, initiating the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3.[2]

Crucially, this compound induces p53 activation in a non-genotoxic manner, meaning it does not cause DNA damage to trigger the p53 response, which is a desirable characteristic for a therapeutic agent.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, primarily using the p53 wild-type human colon carcinoma cell line, HCT116.

| Parameter | Assay Type | Value | Cell Line / System | Reference |

| USP7 Inhibition | Enzymatic Assay (Ub-AMC hydrolysis) | IC₅₀ = 424 nM | Purified USP7 enzyme | [2][4] |

| p53 Deubiquitination | Cellular Assay | IC₅₀ = 0.8 µM | - | [2][4] |

| Cell Proliferation | BrdU Incorporation | IC₅₀ ≈ 1 µM | HCT116 (p53+/+) | [2] |

| Cell Proliferation | Cell Viability | IC₅₀ = 0.27 µM | HCT116 (p53+/+) | |

| Cell Proliferation | Cell Viability | IC₅₀ = 1.77 µM | NIH-3T3 (normal fibroblast) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize the pro-apoptotic role of this compound.

Cell Culture and Treatment

-

Cell Lines: HCT116 (p53+/+ and p53-/- isogenic lines) and PC3 (p53-mutant) human cancer cell lines are commonly used.

-

Culture Conditions: Cells are typically maintained in McCoy's 5A medium (for HCT116) or RPMI-1640 (for PC3), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10-100 mM). For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 18 µM). Control cells are treated with an equivalent concentration of DMSO.

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in protein levels indicative of p53 pathway activation and apoptosis.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.

-

Electrophoresis and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer.

-

Separate proteins on a 4-20% Tris-glycine gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-cleaved-caspase-3, anti-Actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Caspase-3/7 Activity Assay

This fluorometric assay quantifies the activity of executioner caspases, a direct measure of apoptosis.

-

Plate Cells: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.

-

Treat Cells: Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Assay Procedure:

-

Equilibrate the plate and reagents to room temperature.

-

Add a caspase-3/7 reagent (containing a fluorogenic substrate like Ac-DEVD-AMC) to each well.

-

Incubate for 1-2 hours at 37°C, protected from light.

-

-

Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm. The fluorescence intensity is proportional to caspase activity.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Treatment: Seed and treat cells with this compound as described above.

-

BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of the treatment period. BrdU is a thymidine (B127349) analog incorporated into newly synthesized DNA.

-

Fixation and Detection:

-

Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Add a peroxidase-conjugated anti-BrdU antibody.

-

Add a substrate that is converted by peroxidase into a colored product.

-

-

Measurement: Measure the absorbance of the colored product using a microplate reader. A decrease in absorbance indicates inhibition of cell proliferation.

Clinical and Preclinical Status

As of early 2024, this compound and other direct USP7 inhibitors have shown significant promise in preclinical models. However, none have advanced into clinical trials.[1] The development of USP7 inhibitors is an active area of research, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties to enable clinical translation.

Conclusion

This compound is a valuable chemical probe and a lead compound for targeting the ubiquitin-proteasome system in cancer. Its ability to inhibit USP7, thereby stabilizing and activating p53, provides a clear, rational mechanism for inducing apoptosis in tumor cells. The data strongly support the p53-dependent nature of its pro-apoptotic activity, highlighting its potential as a therapeutic strategy for the ~50% of human cancers that retain wild-type p53. Further research and development of this compound and other USP7 inhibitors are warranted to explore their full therapeutic potential.

References

HBX 41108: A Technical Guide to its Role in Cancer Cell Growth Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HBX 41108, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). It details the mechanism of action of this compound, focusing on its role in the stabilization and activation of the p53 tumor suppressor protein. This guide summarizes key quantitative data on its inhibitory effects on cancer cell proliferation and enzymatic activity. Furthermore, it provides detailed experimental protocols for core assays used to characterize the cellular effects of this compound and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, acting to remove ubiquitin modifications from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a promising therapeutic target in oncology due to its role in stabilizing several oncoproteins and downregulating tumor suppressors.[1]

This compound is a potent and specific small molecule inhibitor of USP7.[2] It functions through an uncompetitive and reversible mechanism, leading to the inhibition of USP7's deubiquitinating activity.[3] A primary and well-characterized consequence of USP7 inhibition by this compound is the stabilization and activation of the p53 tumor suppressor protein, a pivotal regulator of cell cycle arrest and apoptosis.[2] This guide will explore the technical details of this compound's anti-cancer properties.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of USP7. This leads to a cascade of downstream effects, most notably the activation of the p53 signaling pathway.

The USP7-MDM2-p53 Axis

Under normal physiological conditions, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53. By inhibiting USP7, this compound disrupts this cycle, leading to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53.[3] Activated p53 can then induce cell cycle arrest, primarily through the transcriptional activation of p21, and trigger apoptosis.[4]

Other Potential Signaling Pathways

USP7 has a broad range of substrates beyond MDM2, suggesting that its inhibition could have more widespread effects. Emerging evidence points to the involvement of other critical cancer-related signaling pathways:

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Some studies suggest a link between USP7 and the PI3K/Akt pathway, although the direct effect of this compound on this pathway requires further elucidation.[5]

-

NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. USP7 has been shown to regulate NF-κB signaling, and its inhibition could potentially impact NF-κB-dependent cellular processes.[4]

Quantitative Data

The efficacy of this compound has been quantified in various assays, demonstrating its potent inhibitory activity.

| Parameter | Value | Assay/Cell Line | Reference |

| IC50 for USP7 activity | 424 nM | In vitro enzymatic assay | [2] |

| IC50 for USP7-mediated p53 deubiquitination | 0.8 µM | In vitro assay | [2] |

| IC50 for cell proliferation | ~1 µM | HCT116 (colon cancer) | [4] |

| IC50 for other proteases | > 10 µM | Serine, aspartic, and metalloproteases | [6] |

| IC50 for Cathepsins B, L, and S | > 1 µM | In vitro enzymatic assay | [6] |

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anti-cancer effects of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.

Materials:

-

HCT116 cells

-

DMEM with 10% FBS

-

This compound (stock solution in DMSO)

-

BrdU Labeling Solution (10 µM in sterile cell culture medium)[7]

-

Fixative/Denaturing Solution (e.g., 1-2.5 M HCl)[8]

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate reader

Protocol:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for 24 hours.

-

Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[7]

-

Remove the labeling solution and fix the cells. Then, add a denaturing solution to expose the incorporated BrdU.[8]

-

Wash the wells with PBS and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

-

Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash and add the TMB substrate. Incubate until a color change is observed.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as p53 and p21, in cell lysates.

References

- 1. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Oncogenic PI3K Mutations Lead to NF-κB-dependent Cytokine Expression Following Growth Factor Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

HBX 41108: A Novel Avenue for Diabetes Research and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic strategies to effectively manage and potentially reverse this condition is a paramount objective in biomedical research. HBX 41108, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a compound of interest, demonstrating potential applications in diabetes research.[1] Initially investigated for its role in oncology through the stabilization of the tumor suppressor protein p53, preclinical evidence now suggests that this compound may also exert beneficial effects on glucose homeostasis and the mitigation of diabetic complications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its applications in diabetes research, and detailed experimental protocols for its investigation.

Core Mechanism of Action: USP7 Inhibition

This compound functions as a potent and specific inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby preventing their degradation.[2] The primary and most well-characterized downstream effect of USP7 inhibition is the stabilization of p53, a key tumor suppressor protein.[3] By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its accumulation and the subsequent activation of p53-dependent pathways that can induce cell cycle arrest and apoptosis.[3] While this mechanism is central to its anti-cancer properties, emerging research indicates that the influence of USP7 extends to metabolic regulation, thus providing a rationale for exploring this compound in the context of diabetes.

Applications in Diabetes Research: Preclinical Evidence

Preclinical studies have provided the first indications of this compound's potential in the field of diabetes. Research using a diabetic rat model has shown that administration of this compound can lead to a reduction in blood glucose levels and promote the healing of diabetic wounds, a common and severe complication of diabetes.[1]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.[1]

| Parameter | Control Group | Diabetic (STZ) Group | Diabetic (STZ) + this compound Group |

| Blood Glucose (Day 14 post-injury) | Normal | Elevated | Significantly Reduced vs. STZ Group |

Signaling Pathways in the Context of Diabetes

The precise molecular mechanisms by which this compound exerts its effects in a diabetic context are an active area of investigation. Based on the known functions of USP7, two primary signaling pathways are of significant interest: the USP7-p53 axis in diabetic complications and the potential regulation of the insulin (B600854) signaling pathway.

USP7-p53 Signaling in Diabetic Complications

In the context of diabetic complications such as impaired wound healing, the inhibition of USP7 by this compound and the subsequent stabilization of p53 appear to play a beneficial role.[1]

Potential Role in Insulin Signaling

Recent findings have identified Insulin Receptor Substrate 1 and 2 (IRS-1/2) as substrates for USP7-mediated deubiquitination.[1][2] IRS proteins are crucial for transmitting the insulin signal from the receptor to downstream effectors like the PI3K/Akt pathway. By preventing the degradation of IRS-1/2, USP7 inhibition could potentially enhance insulin sensitivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in diabetes research, adapted from published studies.[1]

In Vivo Diabetic Rat Model

Objective: To evaluate the effect of this compound on blood glucose levels and wound healing in a diabetic animal model.

Methodology:

-

Induction of Diabetes:

-

Male Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in a citrate (B86180) buffer.

-

Control animals receive an injection of the citrate buffer alone.

-

Diabetes is confirmed by measuring blood glucose levels; rats with levels exceeding a predetermined threshold (e.g., 16.7 mmol/L) are included in the study.

-

-

Wound Creation:

-

A full-thickness skin wound is created on the dorsal side of the anesthetized rats using a sterile biopsy punch.

-

-

This compound Administration:

-

The diabetic rats are divided into a vehicle control group and an this compound treatment group.

-

This compound is administered daily via intraperitoneal injection at a dose of 100 mg/kg for a period of 14 days. The vehicle control group receives corresponding injections of the vehicle.

-

-

Data Collection and Analysis:

-

Blood glucose levels are monitored at regular intervals (e.g., day 0, 7, and 14 post-injury).

-

Wound closure is documented photographically and the wound area is measured at the same intervals.

-

At the end of the study, wound tissue can be excised for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for USP7, p53, and p21).

-

Experimental Workflow

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent for diabetes and its associated complications. Its mechanism of action, centered on the inhibition of USP7, offers a novel approach to modulating cellular pathways that are dysregulated in the diabetic state. The preclinical data, though preliminary, are encouraging and warrant more extensive studies to elucidate the full spectrum of this compound's effects on glucose metabolism, insulin sensitivity, and the intricate signaling networks involved. Future research should focus on dose-response studies, long-term safety profiling, and the exploration of its efficacy in different models of type 1 and type 2 diabetes. A deeper understanding of the interplay between USP7 and key components of the insulin signaling pathway will be critical in realizing the therapeutic potential of this compound for individuals living with diabetes.

References

The Discovery and Development of HBX 41108: A USP7 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HBX 41108 is a first-in-class, small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of key proteins involved in cancer progression. Discovered through high-throughput screening, this compound has been characterized as an uncompetitive and reversible inhibitor of USP7. Its mechanism of action involves the stabilization and activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin from target proteins, thereby regulating their stability and function. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP), has emerged as an attractive therapeutic target in oncology due to its role in stabilizing oncoproteins and destabilizing tumor suppressors.[1][2] One of the most critical substrates of USP7 is the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[1] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1]

Inhibition of USP7 presents a promising strategy to reactivate p53 in cancer cells, leading to tumor suppression. This rationale spurred the search for small-molecule inhibitors of USP7, which ultimately led to the discovery of this compound by Hybrigenics.[3][4]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library.[5] The screening assay was designed to identify compounds that could inhibit the deubiquitinating activity of USP7.

High-Throughput Screening

While the specific details of the proprietary HTS protocol employed by Hybrigenics are not fully disclosed in the public domain, it likely involved a biochemical assay utilizing a fluorogenic substrate such as Ubiquitin-7-Amido-4-methylcoumarin (Ub-AMC). In this type of assay, the cleavage of the AMC group from ubiquitin by USP7 results in a fluorescent signal that can be measured. A reduction in the fluorescent signal in the presence of a test compound indicates inhibition of USP7 activity.

Mechanism of Action

Subsequent to its discovery, the mechanism of action of this compound was extensively characterized.

Biochemical Characterization

Kinetic studies revealed that this compound is an uncompetitive and reversible inhibitor of USP7.[2][6] This mode of inhibition indicates that this compound preferentially binds to the USP7-substrate complex, rather than to the free enzyme.[6]

Cellular Effects: p53 Pathway Activation

In cellular assays, this compound treatment leads to a dose-dependent increase in the levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[6] This effect is a direct consequence of USP7 inhibition, which leads to the destabilization of MDM2, thereby preventing the degradation of p53.[1] The stabilization and activation of p53 in cancer cells triggers apoptosis, or programmed cell death.[6]

Preclinical Data

The anti-cancer potential of this compound has been evaluated in various preclinical models.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against USP7 and has shown to inhibit the proliferation of various cancer cell lines, particularly those with wild-type p53.

| Parameter | Value | Reference |

| USP7 Inhibition (IC50) | 424 nM | [1] |

| p53 Deubiquitination Inhibition (in cells) | ~1 µM | [6] |

| HCT116 Cell Proliferation (IC50) | ~1 µM | [6] |

In Vivo Studies

While specific in vivo pharmacokinetic and efficacy data for this compound is limited in publicly available literature, the development of USP7 inhibitors as a class has progressed to in vivo studies. For instance, studies with HCT116 xenograft models in immunocompromised mice are a standard method to assess the in vivo efficacy of anti-cancer compounds.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Ubiquitin-AMC (Ub-AMC) Deubiquitinase Assay

This assay is a standard method for measuring the activity of deubiquitinating enzymes.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-AMC substrate (e.g., from Boston Biochem or R&D Systems)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplate

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

-

Prepare a solution of USP7 enzyme in assay buffer to the desired final concentration (e.g., 1-10 nM).

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

Add the USP7 enzyme solution to the wells of the microplate.

-

Add the this compound dilutions to the respective wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding the Ub-AMC substrate to each well to a final concentration of 100-500 nM.

-

Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In-Cell p53 Ubiquitination Assay (Western Blot)

This assay assesses the effect of this compound on the ubiquitination status of endogenous p53 in cells.

Materials:

-

HCT116 or other suitable cancer cell line

-

This compound

-

MG132 (proteasome inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p53, anti-ubiquitin, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

-

In the last 4-6 hours of treatment, add MG132 (e.g., 10-20 µM) to all wells to allow for the accumulation of ubiquitinated proteins.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or higher molecular weight smears/bands above the p53 band can be observed.

-

Normalize the p53 band intensity to the loading control (GAPDH).

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to attach.

-

Treat the cells with a dose range of this compound for a predetermined time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence using a plate-reading luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, ultimately inducing apoptosis.

Experimental Workflow for this compound Characterization

Caption: A typical workflow for the discovery and preclinical development of a USP7 inhibitor like this compound.

Development History and Future Perspectives

The field of USP7 inhibitors continues to be an active area of research, with several compounds now in preclinical and early clinical development for the treatment of various cancers. The lessons learned from the discovery and characterization of this compound have been invaluable in guiding these efforts.

Conclusion

This compound was a landmark discovery in the field of cancer therapeutics, establishing USP7 as a druggable target. Its development history illustrates a classic drug discovery paradigm, from high-throughput screening to detailed mechanistic and preclinical evaluation. The technical information and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on USP7 inhibitors and other targeted cancer therapies. The foundation laid by the discovery of this compound continues to inspire the development of novel and more effective treatments for cancer.

References

- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of inhibitors in the ubiquitination cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological targets in the ubiquitin system offer new ways of treating cancer, neurodegenerative disorders and infectious diseases | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 4. efmc.info [efmc.info]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 8. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]

Methodological & Application

Application Notes and Protocols for HBX 41108 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[1][2] It functions through a reversible and uncompetitive inhibition mechanism.[2][3] By inhibiting USP7, this compound prevents the deubiquitination of key cellular proteins, most notably the tumor suppressor p53.[1][2] This leads to the stabilization and activation of p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis in cancer cells.[2][3][4] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 | Reference |

| USP7/HAUSP | Ub-AMC hydrolysis | 424 nM | [1][6][7] |

| USP7-mediated p53 deubiquitination | In vitro assay | 0.8 µM | [6][7][8] |

Table 2: Cellular Activity of this compound in Various Cell Lines

| Cell Line | Assay | Effect | Concentration/Duration | IC50 | Reference |

| HCT-116 (colon cancer) | Proliferation | Inhibition | 0-3 µM / 24 h | 0.27 µM | [1] |

| HCT-116 (colon cancer) | Apoptosis | Induction | 0.1-3 µM / 24 h | - | [3][8] |

| NIH-3T3 (normal fibroblast) | Proliferation | Inhibition | Not specified | 1.77 µM | [1] |

| HUVECs (endothelial cells) | Cell cycle arrest & senescence | Inhibition | 5 µM / 24 h | - | [1] |

| RN46A (neuronal cells) | hTPH2 promoter activity | Enhancement | 5-25 µM / 48 h | - | [1] |

Signaling Pathway